N,N-bis(Phenylmethyl)-4-piperidinamine
Description
N,N-bis(Phenylmethyl)-4-piperidinamine (CAS 108567-71-1) is a piperidine derivative characterized by two phenylmethyl (-CH₂C₆H₅) groups attached to the amine nitrogen at the 4-position of the piperidine ring. Its molecular formula is C₂₀H₂₆N₂O, with a molecular weight of 310.43 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N,N-dibenzylpiperidin-4-amine |
InChI |
InChI=1S/C19H24N2/c1-3-7-17(8-4-1)15-21(19-11-13-20-14-12-19)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
NAWSFPAFWFKAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperidinamine Derivatives with Varied Substituents
Piperidinamine derivatives exhibit diverse properties depending on substituent groups. Key examples include:
Table 1: Structural Analogs of N,N-bis(Phenylmethyl)-4-piperidinamine
Note: The 3-methoxy variant shares the same CAS number due to stereoisomerism.
Key Observations :
- Lipophilicity : Chlorine atoms in the dichlorophenylmethyl analog (CAS 328081-95-4) increase molecular weight (423.2 g/mol) and lipophilicity, favoring membrane permeability in pharmaceutical contexts .
- Steric Effects : Bulky tetramethylpiperidyl groups in CAS 61260-55-7 reduce conformational flexibility, making it suitable as a polymer stabilizer .
Aromatic Amines with Benzyl/Phenylmethyl Groups
Table 2: Comparison of Physical and Chemical Properties
Key Observations :
Heterocyclic-Substituted Amines
Compounds like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]arylamines () feature pyrazole rings instead of phenyl groups. These exhibit strong cytotoxic activity depending on substituent arrangement. For example, ligand 1 (Figure 1 in ) shows high cytotoxicity due to optimal chelation geometry, whereas ligand 4 is less active. This highlights how substituent positioning and heterocyclic motifs critically influence biological activity—a consideration for modifying the target compound .
Research Findings and Implications
- Synthetic Methods: Traditional alkylation (e.g., using α-bromoacetophenone) for N,N-bis-phenacyl anilines () may parallel the synthesis of this compound, though ultrasound-mediated or solvent-free methods could improve yields .
- Coordination Chemistry : The target compound’s phenylmethyl groups may act as steric hindrances in metal complexes, contrasting with smaller substituents like pyrazoles () or phosphinic acids ().
- Thermodynamic Properties : Substituents influence melting points and stability. For instance, dichlorophenylmethyl groups raise thermal stability compared to unsubstituted analogs .
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